N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide
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Overview
Description
N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide is a chemical compound with the molecular formula C24H30ClN7O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine moiety and a cyclopropyloxalamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide typically involves the reaction of a chloropyridine derivative with a cyclopropyloxalamide precursor. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloropyridin-2-yl)-N2-(dimethylcarbamoyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(methylcarbamoyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(ethylcarbamoyl)oxalamide
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-cyclopropyloxalamide is unique due to its cyclopropyloxalamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-4-8(12-5-6)14-10(16)9(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,15)(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTKGHFHWUDVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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